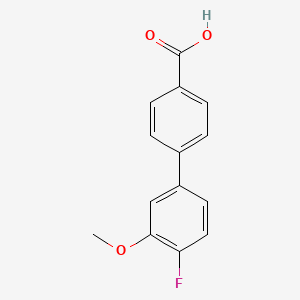

4-(4-Fluoro-3-methoxyphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

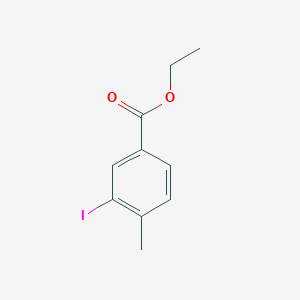

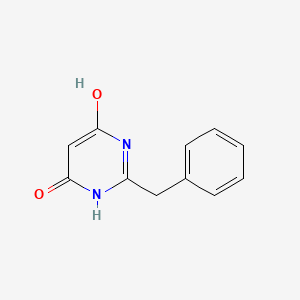

“4-(4-Fluoro-3-methoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 . The IUPAC name for this compound is 4’-fluoro-3’-methoxy [1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “4-(4-Fluoro-3-methoxyphenyl)benzoic acid” consists of a biphenyl core with a fluoro group at the 4’ position and a methoxy group at the 3’ position . The carboxylic acid group is attached to the 4 position of the biphenyl core .Wissenschaftliche Forschungsanwendungen

Use in Organic Synthesis

Field: Organic Chemistry Application: “4-(4-Fluoro-3-methoxyphenyl)benzoic acid” is a type of boronic acid that is used as a building block in organic synthesis . Boronic acids are important in the Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, which is useful for carbon-carbon bond formation . Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, boronic acids are used in conjunction with a palladium catalyst and a base in the Suzuki coupling . Results: The outcomes of these reactions are new carbon-carbon bonds, which can be used to create a wide variety of complex organic molecules .

Antifungal Activity

Field: Medicinal Chemistry Application: Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which is structurally similar to “4-(4-Fluoro-3-methoxyphenyl)benzoic acid”, have been studied for their antifungal activity . Method: These compounds were synthesized and then assayed in vitro against eight fungal strains . Results: The antifungal activity of these compounds was not uniform, and molds showed a higher susceptibility than yeasts .

Alzheimer’s Disease Treatment

Field: Pharmacology Application: 3-Fluoro-4-methoxybenzoic acid, which is structurally similar to “4-(4-Fluoro-3-methoxyphenyl)benzoic acid”, can undergo Fischer esterification to afford esters with a ligustrazine moiety for the treatment of Alzheimer’s disease . Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst . Results: The outcomes of these reactions are esters that may have potential therapeutic effects in the treatment of Alzheimer’s disease .

Synthesis of Boronic Acids

Field: Organic Chemistry Application: “4-(4-Fluoro-3-methoxyphenyl)benzoic acid” can potentially be used to synthesize boronic acids . Boronic acids are important in various organic reactions, including Suzuki coupling . Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed . Results: The outcomes of these reactions are new boronic acids, which can be used in various organic reactions .

Antimicrobial Applications

Field: Medicinal Chemistry Application: “3-Fluoro-4-methoxybenzoic acid”, which is structurally similar to “4-(4-Fluoro-3-methoxyphenyl)benzoic acid”, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications . Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed . Results: The outcomes of these reactions are oxadiazoles that may have potential antimicrobial effects .

Synthesis of Benzimidazoles

Field: Medicinal Chemistry Application: “4-Fluoro-3-nitrobenzoic acid”, which is structurally similar to “4-(4-Fluoro-3-methoxyphenyl)benzoic acid”, can be used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed . Results: The outcomes of these reactions are novel benzimidazoles that may have potential antimycobacterial effects .

Fluorinated Building Blocks

Field: Organic Chemistry Application: “4-(4-Fluoro-3-methoxyphenyl)benzoic acid” can be used as a fluorinated building block in organic synthesis . Fluorinated compounds have unique properties and are important in the pharmaceutical and agrochemical industries . Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed . Results: The outcomes of these reactions are new fluorinated compounds, which can be used in various applications .

Synthesis of Oxadiazoles

Field: Medicinal Chemistry Application: “3-Fluoro-4-methoxybenzoic acid”, which is structurally similar to “4-(4-Fluoro-3-methoxyphenyl)benzoic acid”, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications . Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed . Results: The outcomes of these reactions are oxadiazoles that may have potential antimicrobial effects .

Synthesis of Benzimidazoles

Field: Medicinal Chemistry Application: “4-Fluoro-3-nitrobenzoic acid”, which is structurally similar to “4-(4-Fluoro-3-methoxyphenyl)benzoic acid”, can be used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed . Results: The outcomes of these reactions are novel benzimidazoles that may have potential antimycobacterial effects .

Safety And Hazards

Zukünftige Richtungen

A similar compound, “3-Fluoro-4-methoxybenzoic acid”, has been suggested for use in the synthesis of benzoyl chloride using thionyl chloride, providing a platform for Friedel-Craft acylation reaction . This suggests potential future directions for the use of “4-(4-Fluoro-3-methoxyphenyl)benzoic acid” in similar reactions.

Eigenschaften

IUPAC Name |

4-(4-fluoro-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-8-11(6-7-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKMZVNVGYHUHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631084 |

Source

|

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-3-methoxyphenyl)benzoic acid | |

CAS RN |

865186-68-1 |

Source

|

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)